

spectroscopic data (NMR, IR, MS) of n-Boc-5-hydroxyanthranilic acid

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Compound of Interest

Compound Name: *n*-Boc-5-hydroxyanthranilic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **N-Boc-5-hydroxyanthranilic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **N-Boc-5-hydroxyanthranilic acid** ($C_{12}H_{15}NO_5$), a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.^{[1][2]} Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification in research and drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation and causality behind the spectral features.

Compound Overview and Structure

N-Boc-5-hydroxyanthranilic acid is a derivative of 5-hydroxyanthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis to prevent the nucleophilic amino group from participating in undesired side reactions, thereby directing reactivity to other sites on the molecule.

Key Properties:

- Molecular Formula: $C_{12}H_{15}NO_5$ ^[1]

- Molecular Weight: 253.25 g/mol [\[2\]](#)
- CAS Number: 244765-00-2[\[1\]](#)
- IUPAC Name: 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamo]benzoic acid[\[1\]](#)

Caption: Molecular Structure of **N-Boc-5-hydroxyanthranilic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **N-Boc-5-hydroxyanthranilic acid**, spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which capably dissolves the compound and allows for the observation of exchangeable protons (NH, OH, and COOH).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The introduction of the Boc group significantly alters the spectrum compared to the parent 5-hydroxyanthranilic acid.

Causality Behind Signal Assignment:

- Boc Group Protons: The nine equivalent protons of the tert-butyl group appear as a sharp, intense singlet, a hallmark of the Boc protecting group. Its upfield chemical shift (~1.47 ppm) is due to the strong shielding effect in an aliphatic environment, distant from any electron-withdrawing groups.
- Aromatic Protons: The aromatic region shows three distinct signals. Based on the complete spectral assignment of the parent compound, 5-hydroxyanthranilic acid, we can predict the shifts for the N-Boc derivative.[\[3\]](#)[\[4\]](#) The proton ortho to the carboxylic acid (H-3) is expected to be the most downfield. The NH_{Boc} group is bulky and electronically different from the NH₂ group, influencing the chemical shifts of adjacent protons.
- Exchangeable Protons: The spectrum will show four broad singlets corresponding to the carboxylic acid proton (-COOH), the phenolic proton (-OH), and the carbamate proton (-NH). Their chemical shifts can vary with concentration and temperature.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5 - 13.0	br s	1H	-COOH	Highly deshielded acidic proton, hydrogen-bonded.
~9.50	br s	1H	Ar-OH	Phenolic proton, deshielded by the aromatic ring.
~8.80	br s	1H	-NH-Boc	Carbamate proton, deshielded by the adjacent carbonyl.
~7.60	d	1H	H-6	ortho to the NH ₂ Boc group.
~7.35	d	1H	H-3	ortho to the COOH group.
~6.95	dd	1H	H-4	ortho to H-3 and meta to H-6.

| 1.47 | s | 9H | -C(CH₃)₃ | Highly shielded, equivalent methyl protons of the Boc group. |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Causality Behind Signal Assignment:

- **Boc Group Carbons:** The Boc group introduces three distinct carbon signals: the carbonyl carbon of the carbamate group (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the three equivalent methyl carbons (~28 ppm).
- **Aromatic Carbons:** Six signals are expected for the aromatic ring. The carbons directly attached to oxygen and nitrogen (C-2, C-5) are shifted significantly downfield. The assignments are based on detailed 2D-NMR studies of the parent compound and predictable substituent effects.[4][5]
- **Carboxylic Carbon:** The carboxylic acid carbonyl carbon appears at the most downfield position (~170 ppm).

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~169.5	-COOH	Carboxylic acid carbonyl.
~152.9	-NH-C=O	Carbamate carbonyl of the Boc group.
~145.0	C-5	Aromatic carbon attached to the hydroxyl group.
~141.0	C-2	Aromatic carbon attached to the NH ₂ Boc group.
~123.0	C-4	Aromatic CH.
~117.5	C-6	Aromatic CH.
~114.5	C-3	Aromatic CH.
~110.0	C-1	Aromatic carbon attached to the COOH group.
~79.8	-C(CH ₃) ₃	Quaternary carbon of the Boc group.

| ~28.1 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Absorption Bands: The IR spectrum is a composite of vibrations from all functional groups. The broad band above 3000 cm^{-1} is a key feature, resulting from the overlapping O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group. The presence of two distinct carbonyl peaks is crucial for confirming the structure: one for the carboxylic acid and one for the carbamate of the Boc group.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3500 - 3300	N-H Stretch	Carbamate (-NH-Boc)
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid & Phenol
~1710	C=O Stretch	Carboxylic Acid (-COOH)
~1685	C=O Stretch	Carbamate (-NH-C=O)
1600 - 1450	C=C Stretch	Aromatic Ring

| ~1250, ~1160 | C-O Stretch | Carbamate, Acid, Phenol |

Data inferred from spectra of similar compounds like N-Boc-glycine and 5-hydroxyanthranilic acid.[\[6\]](#)[\[7\]](#)

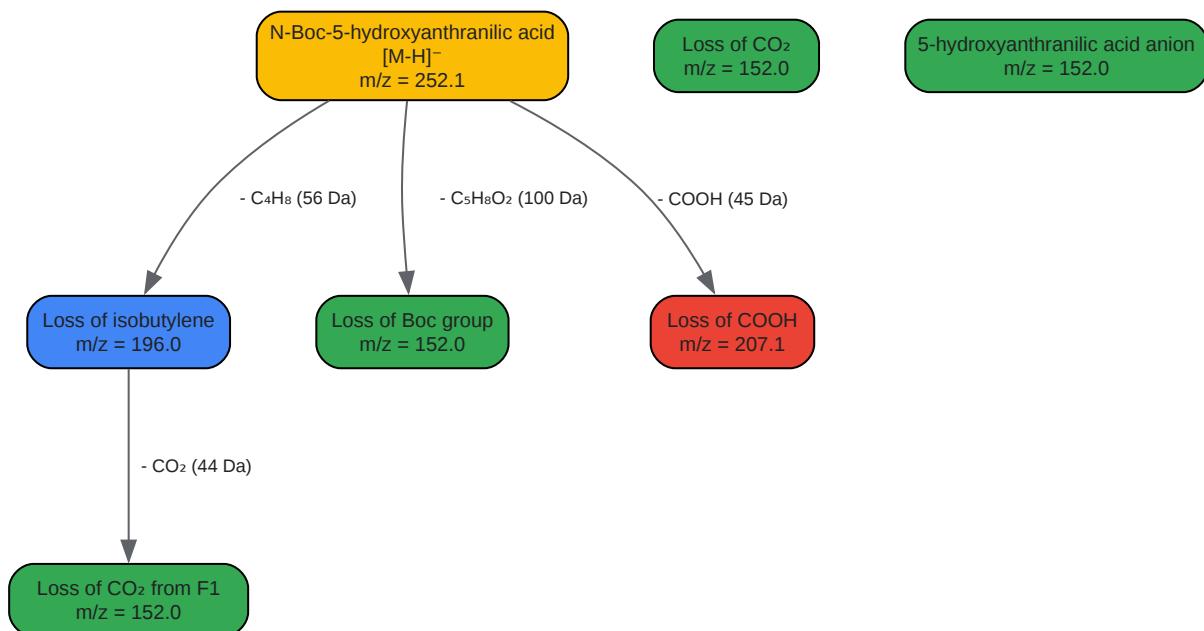
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique, often showing a prominent molecular ion peak ($[\text{M}-\text{H}]^-$ in negative mode or $[\text{M}+\text{H}]^+$ in positive mode).

Molecular Ion:

- Calculated Exact Mass: 253.09502 Da[[1](#)]
- Expected $[M-H]^-$ (ESI Negative): 252.0872 m/z
- Expected $[M+H]^+$ (ESI Positive): 254.1028 m/z

Fragmentation Analysis (Self-Validating Protocol): The fragmentation pattern provides a structural fingerprint. The Boc group is notoriously labile in the mass spectrometer, making its fragmentation a primary and reliable diagnostic tool. The loss of stable, neutral molecules like isobutylene and carbon dioxide is thermodynamically favored and results in prominent fragment ions.



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Caption: Predicted ESI⁻ Fragmentation Pathway for **N-Boc-5-hydroxyanthranilic acid**.

Table 4: Major Predicted Mass Fragments (ESI Negative Mode)

m/z (Predicted)	Fragment Loss	Resulting Structure
252.1	[M-H] ⁻	Deprotonated molecular ion
208.1	- CO ₂	Loss of carbon dioxide from the carboxylic acid
196.0	- C ₄ H ₈ (isobutylene)	Loss of isobutylene from the Boc group
152.0	- C ₅ H ₈ O ₂ (Boc group)	Complete loss of the Boc group, yielding 5-hydroxyanthranilate

| 152.0 | - C₄H₈ and - CO₂ | Stepwise loss of isobutylene then carbon dioxide |

Experimental Methodologies

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for compounds like **N-Boc-5-hydroxyanthranilic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and shim the probe for optimal resolution.
 - Acquire the spectrum at 25 °C.
 - Use a 30-degree pulse angle with a 1-second relaxation delay.
 - Accumulate 16-32 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - Use a 45-degree pulse angle with a 2-second relaxation delay.
 - Accumulate 1024 or more scans, as ^{13}C has low natural abundance.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak ($\delta = 2.50$ ppm for ^1H , $\delta = 39.52$ ppm for ^{13}C).

FTIR Spectroscopy Protocol

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp. This method is fast and requires minimal sample preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.
 - Typically scan from 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans for a high-quality spectrum.
- Data Processing: The instrument software automatically performs a background subtraction.

LC-MS Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

- Chromatography (for purity analysis):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Run in both positive and negative ESI modes to maximize information.
 - Analysis: Perform a full scan analysis (e.g., m/z 50-500) to find the molecular ion.
 - MS/MS: Perform tandem MS (MS/MS) on the parent ion (m/z 252.1 or 254.1) to induce fragmentation and confirm the structure.

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